Cas no 2229681-49-4 (3-(4-ethoxy-2-methylphenyl)prop-2-enal)

3-(4-Ethoxy-2-methylphenyl)prop-2-enal is a synthetic aromatic aldehyde featuring a conjugated propenal group attached to a substituted benzene ring. Its molecular structure, incorporating both ethoxy and methyl substituents, lends it unique reactivity and stability, making it a valuable intermediate in organic synthesis. The compound's α,β-unsaturated carbonyl system allows for selective modifications, such as Michael additions or condensation reactions, useful in pharmaceuticals, agrochemicals, and fragrance applications. Its well-defined purity and consistent performance ensure reliable results in research and industrial processes. The ethoxy group enhances solubility in organic solvents, facilitating handling in synthetic workflows.
3-(4-ethoxy-2-methylphenyl)prop-2-enal structure
2229681-49-4 structure
商品名:3-(4-ethoxy-2-methylphenyl)prop-2-enal
CAS番号:2229681-49-4
MF:C12H14O2
メガワット:190.238363742828
CID:6024671
PubChem ID:165673198

3-(4-ethoxy-2-methylphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(4-ethoxy-2-methylphenyl)prop-2-enal
    • 2229681-49-4
    • EN300-1743514
    • インチ: 1S/C12H14O2/c1-3-14-12-7-6-11(5-4-8-13)10(2)9-12/h4-9H,3H2,1-2H3/b5-4+
    • InChIKey: WDYRGUAFTTXXSK-SNAWJCMRSA-N
    • ほほえんだ: O(CC)C1C=CC(/C=C/C=O)=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 26.3Ų

3-(4-ethoxy-2-methylphenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1743514-0.25g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
0.25g
$774.0 2023-09-20
Enamine
EN300-1743514-2.5g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
2.5g
$1650.0 2023-09-20
Enamine
EN300-1743514-0.05g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
0.05g
$707.0 2023-09-20
Enamine
EN300-1743514-10.0g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
10g
$3622.0 2023-06-03
Enamine
EN300-1743514-5g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
5g
$2443.0 2023-09-20
Enamine
EN300-1743514-10g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
10g
$3622.0 2023-09-20
Enamine
EN300-1743514-0.5g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
0.5g
$809.0 2023-09-20
Enamine
EN300-1743514-0.1g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
0.1g
$741.0 2023-09-20
Enamine
EN300-1743514-5.0g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
5g
$2443.0 2023-06-03
Enamine
EN300-1743514-1.0g
3-(4-ethoxy-2-methylphenyl)prop-2-enal
2229681-49-4
1g
$842.0 2023-06-03

3-(4-ethoxy-2-methylphenyl)prop-2-enal 関連文献

3-(4-ethoxy-2-methylphenyl)prop-2-enalに関する追加情報

Introduction to 3-(4-ethoxy-2-methylphenyl)prop-2-enal (CAS No. 2229681-49-4)

3-(4-ethoxy-2-methylphenyl)prop-2-enal, identified by its Chemical Abstracts Service (CAS) number 2229681-49-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This aldehyde derivative, featuring a conjugated system with a phenyl ring substituted at the 4-position by an ethoxy group and at the 2-position by a methyl group, exhibits structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The compound’s molecular structure, characterized by a prop-2-enal moiety (allyl aldehyde), contributes to its reactivity and potential utility in various synthetic pathways. The presence of both electron-donating (ethoxy) and electron-withdrawing (methyl) groups on the aromatic ring creates a delicate balance that influences its electronic properties, making it a versatile building block for medicinal chemists. In recent years, there has been growing interest in exploring such aromatic aldehydes for their potential applications in drug discovery, particularly in the design of small-molecule inhibitors targeting specific biological pathways.

One of the most compelling aspects of 3-(4-ethoxy-2-methylphenyl)prop-2-enal is its role as a precursor in the synthesis of more complex molecules. Its aldehyde functionality allows for further derivatization through condensation reactions, such as Schiff base formation, which can lead to the development of heterocyclic compounds with enhanced pharmacological activity. Researchers have been particularly interested in leveraging this compound to create derivatives with improved binding affinity and selectivity for biological targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases.

Recent advancements in computational chemistry have further highlighted the significance of 3-(4-ethoxy-2-methylphenyl)prop-2-enal as a scaffold for drug design. Molecular modeling studies have demonstrated that modifications to its aromatic core can modulate interactions with biological targets, offering insights into how structural changes can optimize pharmacokinetic and pharmacodynamic properties. These computational approaches, combined with experimental validation, have paved the way for more efficient and targeted drug development strategies.

The compound’s potential extends beyond its use as an intermediate; it has also been explored in the context of natural product-inspired synthesis. By incorporating structural motifs found in bioactive natural products, chemists have been able to design analogs of 3-(4-ethoxy-2-methylphenyl)prop-2-enal that exhibit promising biological activity. For instance, derivatives bearing similar aromatic substitutions have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Such findings underscore the importance of this compound as a platform for developing novel therapeutic agents.

In addition to its pharmaceutical applications, 3-(4-ethoxy-2-methylphenyl)prop-2-enal has found utility in materials science and chemical biology. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex organic molecules used in sensor development and diagnostic tools. Furthermore, its photochemical properties have been investigated for potential applications in photodynamic therapy, where aldehyde-containing compounds can act as photosensitizers when activated by light.

The synthesis of 3-(4-ethoxy-2-methylphenyl)prop-2-enal itself is an intriguing challenge that has prompted innovation in synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available precursors like 4-bromoanisole or 4-methoxyacetophenone. However, recent reports have highlighted more streamlined synthetic routes that minimize waste and improve yield, aligning with green chemistry principles. These advances not only make the compound more accessible but also contribute to sustainable practices in chemical manufacturing.

As research continues to uncover new applications for 3-(4-ethoxy-2-methylphenyl)prop-2-enal, its significance in both academic and industrial settings is likely to grow. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be crucial in harnessing its full potential. By integrating cutting-edge synthetic techniques with rigorous biological evaluation, future studies may reveal novel derivatives with therapeutic promise across multiple disease areas.

The compound’s unique structural features also make it an attractive candidate for exploring structure-property relationships (SPR). By systematically varying substituents on the aromatic ring or modifying the propenone moiety, researchers can gain deeper insights into how molecular structure influences reactivity and function. Such studies not only advance fundamental chemical understanding but also provide practical guidance for optimizing drug-like properties.

In conclusion,3-(4-ethoxy-2-methylphenyl)propenone (CAS No. 2229681-49-4) represents a fascinating compound with diverse applications spanning pharmaceuticals, materials science, and chemical biology. Its versatility as a synthetic intermediate and its potential as a scaffold for drug discovery underscore its importance in modern chemical research. As new methodologies emerge and interdisciplinary collaborations flourish,this compound is poised to play an increasingly pivotal role in advancing scientific knowledge and developing innovative solutions to complex challenges.

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